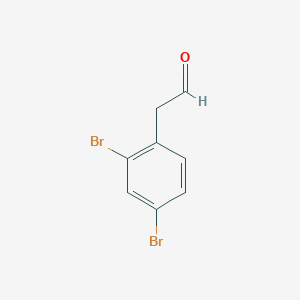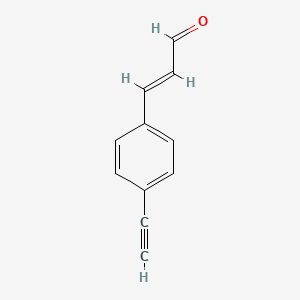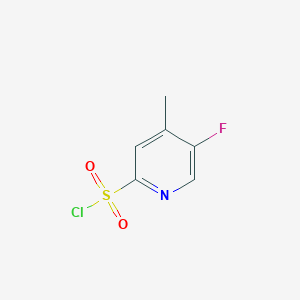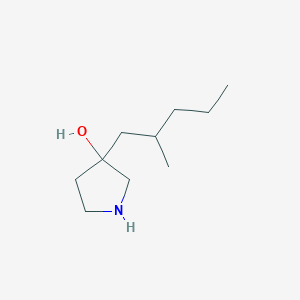
2-(2,4-Dibromophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and an aldehyde functional group attached to the acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of benzeneacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,4-Dibromophenyl)acetic acid.
Reduction: 2-(2,4-Dibromophenyl)ethanol.
Substitution: 2-(2,4-Dimethoxyphenyl)acetaldehyde (when using sodium methoxide).
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dibromophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)acetaldehyde: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of bromine.
2-(2,4-Diiodophenyl)acetaldehyde: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-(2,4-Dibromophenyl)acetaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions .
Eigenschaften
Molekularformel |
C8H6Br2O |
|---|---|
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2-(2,4-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
UKPUPKTVXYRQAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)






![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
